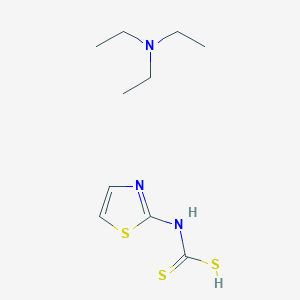
N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid is a compound that combines the properties of N,N-diethylethanamine and 1,3-thiazol-2-ylcarbamodithioic acid. 1,3-thiazol-2-ylcarbamodithioic acid is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine typically involves the alkylation of ammonia with ethanol. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The preparation of 1,3-thiazol-2-ylcarbamodithioic acid involves the reaction of thiazole with carbon disulfide and an amine under basic conditions .
Industrial Production Methods
Industrial production of N,N-diethylethanamine involves the continuous alkylation process, where ammonia and ethanol are reacted in the presence of a catalyst. The process is optimized for high yield and purity . The production of 1,3-thiazol-2-ylcarbamodithioic acid on an industrial scale involves similar reaction conditions but is carried out in large reactors to accommodate the scale of production .
化学反応の分析
Types of Reactions
N,N-diethylethanamine undergoes various types of reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Reduction: It can be reduced to form diethylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
1,3-thiazol-2-ylcarbamodithioic acid undergoes:
Substitution: It can react with electrophiles to form substituted thiazole derivatives.
Addition: It can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N,N-diethylacetamide.
Reduction: Diethylamine.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid has several applications in scientific research:
作用機序
The mechanism of action of N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . It can also interact with cellular receptors to modulate signaling pathways .
類似化合物との比較
Similar Compounds
Diethylamine: Similar in structure but lacks the thiazole ring.
Triethylamine: Similar in structure but does not contain the carbamodithioic acid moiety.
Thiazole derivatives: Compounds like benzothiazole and thiadiazole share the thiazole ring structure.
Uniqueness
N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid is unique due to its combination of the N,N-diethylethanamine and 1,3-thiazol-2-ylcarbamodithioic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
特性
CAS番号 |
50716-28-4 |
|---|---|
分子式 |
C10H19N3S3 |
分子量 |
277.5 g/mol |
IUPAC名 |
N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid |
InChI |
InChI=1S/C6H15N.C4H4N2S3/c1-4-7(5-2)6-3;7-4(8)6-3-5-1-2-9-3/h4-6H2,1-3H3;1-2H,(H2,5,6,7,8) |
InChIキー |
BAUDWVIJAFXHAF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.C1=CSC(=N1)NC(=S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



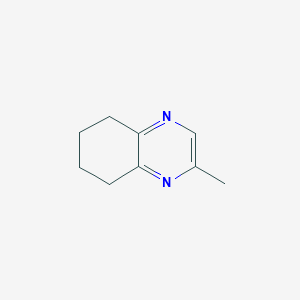
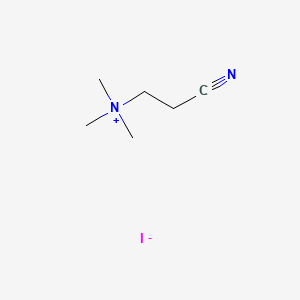
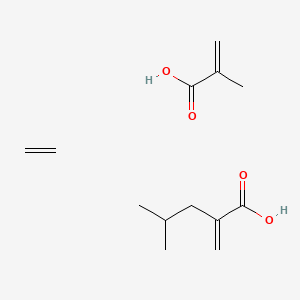

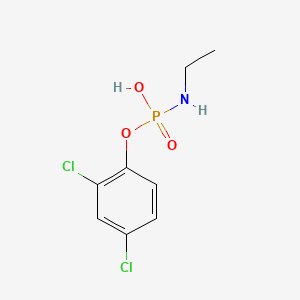
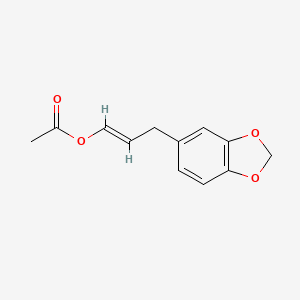
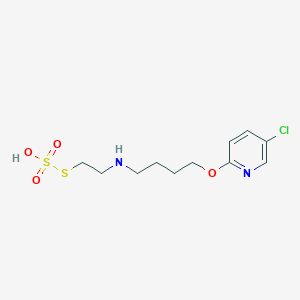
![1-(2,4-Dinitrophenyl)-2-[2-(methylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14667670.png)
![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)
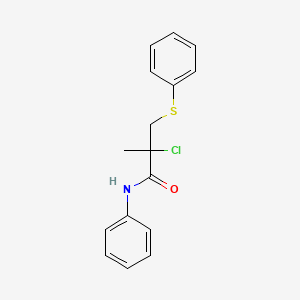
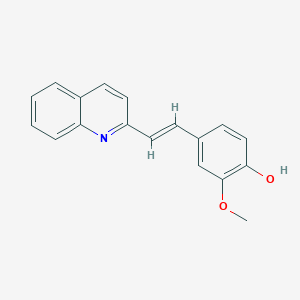

![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)
